n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a pyridine derivative under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating neurotransmitter systems and its potential as a treatment for neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts. Its unique structure imparts desirable properties to the materials, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-1-(pyridin-4-yl)methanamine
- n-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- n-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
n-Methyl-1-(1-(pyridin-2-yl)ethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H21N3/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
InChI Key |
VNPQVLANRVGRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.